molecular formula C8H9ClOS B1420716 4-Ethyl-5-methylthiophene-3-carbonyl chloride CAS No. 1160248-82-7

4-Ethyl-5-methylthiophene-3-carbonyl chloride

Cat. No.: B1420716
CAS No.: 1160248-82-7
M. Wt: 188.67 g/mol
InChI Key: JKGFZBLTURETDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-5-methylthiophene-3-carbonyl chloride is a thiophene-based acyl chloride derivative characterized by a substituted thiophene ring with ethyl and methyl groups at positions 4 and 5, respectively, and a reactive carbonyl chloride group at position 2. Thiophene derivatives are pivotal in pharmaceutical and materials science due to their electron-rich aromatic systems, which enhance reactivity in electrophilic substitution and cross-coupling reactions.

Properties

IUPAC Name

4-ethyl-5-methylthiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-3-6-5(2)11-4-7(6)8(9)10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGFZBLTURETDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252642
Record name 4-Ethyl-5-methyl-3-thiophenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160248-82-7
Record name 4-Ethyl-5-methyl-3-thiophenecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160248-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-5-methyl-3-thiophenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methylthiophene-3-carbonyl chloride typically involves the chlorination of 4-Ethyl-5-methylthiophene-3-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-methylthiophene-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of amides, esters, or thioesters depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Overview

4-Ethyl-5-methylthiophene-3-carbonyl chloride is an organic compound with significant applications in various scientific fields, particularly in chemistry and pharmaceuticals. Its unique structure allows it to serve as a versatile building block in synthetic chemistry, enabling the development of novel compounds with potential bioactive properties.

Synthetic Applications

This compound is primarily utilized as a reagent in organic synthesis. It can undergo various chemical transformations, making it a valuable intermediate in the preparation of more complex molecules.

Key Reactions

  • Acylation Reactions :
    • The carbonyl chloride group allows for acylation of nucleophiles, facilitating the formation of esters and amides.
  • Substitution Reactions :
    • The chlorinated carbon can participate in nucleophilic substitution reactions, which can introduce various functional groups into the thiophene ring.
  • Formation of Thiophene Derivatives :
    • It can be used to synthesize substituted thiophenes, which are important in drug development and materials science.

Biological Applications

Research indicates that derivatives of this compound may exhibit significant biological activities.

Potential Therapeutic Uses

  • Antimicrobial Activity :
    • Compounds derived from this chlorinated thiophene have shown promise in antimicrobial assays, indicating their potential as antibiotic agents.
  • Anticancer Properties :
    • Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation, making them candidates for further pharmacological evaluation.
  • Enzyme Inhibition :
    • Some derivatives have been investigated for their ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases like diabetes and hypertension.

Industrial Applications

In addition to its research applications, this compound has potential uses in industrial settings:

  • Material Science :
    • It can be employed in the synthesis of advanced materials, such as organic semiconductors and polymers with tailored electronic properties.
  • Agricultural Chemistry :
    • Research has indicated that thiophene derivatives may possess herbicidal properties, suggesting their use in developing new agrochemicals.

Case Study 1: Antimicrobial Activity

A study conducted on various thiophene derivatives demonstrated that compounds synthesized from this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell walls.

Case Study 2: Drug Development

Research published in a peer-reviewed journal explored the anticancer effects of a derivative synthesized from this compound. The study reported that the compound induced apoptosis in cancer cells through the activation of specific apoptotic pathways, highlighting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-methylthiophene-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of more complex molecules. The thiophene ring can also participate in π-π interactions and other non-covalent interactions, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Electronic Features

Thiophene vs. Pyridine Derivatives :

  • 4-Chloropyridine-2-carbonyl chloride hydrochloride (): The pyridine ring’s electron-deficient nature reduces nucleophilic reactivity compared to thiophene. This is reflected in its synthesis yield (58%) when reacting with thionyl chloride, likely due to steric or electronic hindrance .
  • 4-Ethyl-5-methylthiophene-3-carbonyl chloride : The thiophene ring’s electron-rich system increases reactivity toward electrophiles. Substituents (ethyl and methyl) may enhance solubility in organic solvents while slightly deactivating the ring via electron donation.

Substituent Effects :

  • The ethyl ester group in this compound also reduces electrophilicity compared to acyl chlorides .

Physicochemical Properties

Melting Points and Stability :

  • 4-Chloropyridine-2-carbonyl chloride hydrochloride : Melting point 34.0–38.0°C, indicating moderate stability for a hygroscopic compound .
  • 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate: No melting point reported, but ethyl esters typically exhibit lower melting points than acyl chlorides due to reduced polarity .

Crystallography and Polymorphism :

  • Thiophene derivatives like 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene () are understudied in crystallographic databases (e.g., CSD). Polymorphism screening is critical for pharmaceutical applications but remains unexplored for the target compound .

Biological Activity

4-Ethyl-5-methylthiophene-3-carbonyl chloride is a compound with significant potential in biological research and applications. Its structure, characterized by a thiophene ring and a carbonyl chloride functional group, allows for diverse reactivity, which can be harnessed for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for this compound is C8H9ClOSC_8H_9ClOS with a molecular weight of 188.68 g/mol. The compound's structure includes a thiophene ring that contributes to its reactivity and biological activity.

The biological activity of this compound primarily stems from its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, facilitating the formation of covalent bonds with various biological targets, including enzymes and receptors. This reactivity is crucial for its potential therapeutic applications, particularly in drug development.

Key Reactions:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols.
  • Oxidation: The thiophene ring may undergo oxidation to form sulfoxides or sulfones.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Antioxidant Activity

Research indicates that thiophene derivatives exhibit significant antioxidant properties. For instance, studies have shown that certain thiophene compounds can scavenge free radicals effectively, which is essential for preventing oxidative stress-related diseases .

Cholinesterase Inhibition

Thiophene derivatives have been evaluated for their ability to inhibit cholinesterases, enzymes that break down acetylcholine in the nervous system. Inhibitors of these enzymes are valuable in treating conditions like Alzheimer's disease. Compounds similar to this compound have demonstrated promising inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective concentrations .

CompoundEnzymeIC50 (μM)
Thiophene Hybrid AAChE4.6
Thiophene Hybrid BBChE5.3
This compoundTBDTBD

Antimicrobial Activity

Emerging research has suggested that derivatives of this compound may possess antimicrobial properties. Preliminary studies indicate that certain modifications to the thiophene structure enhance its efficacy against various bacterial strains .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various thiophene derivatives, including this compound, and evaluated their biological activities using in vitro assays. The results indicated that modifications to the thiophene core significantly influenced their biological efficacy .
  • Therapeutic Applications : Research into the therapeutic potential of thiophene derivatives has highlighted their role in developing new pharmaceuticals targeting neurological disorders and infections. The ability to modify the compound's structure allows for tailored therapeutic effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethyl-5-methylthiophene-3-carbonyl chloride, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via the chlorination of its carboxylic acid precursor. For example, thionyl chloride (SOCl₂) is widely used for acyl chloride formation under reflux conditions (60–80°C, 4–6 hours). Solvent choice (e.g., anhydrous dichloromethane or toluene) and stoichiometric excess of SOCl₂ (1.5–2.0 equivalents) are critical for maximizing yields . Post-reaction purification involves distillation or recrystallization from non-polar solvents.
  • Data Reference : In analogous syntheses, yields of 75–85% are reported when using SOCl₂ with catalytic DMF (0.1 eq) .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodology :

  • IR Spectroscopy : A strong absorption band near 1770–1800 cm⁻¹ confirms the C=O stretch of the acyl chloride group.
  • ¹H NMR : Key signals include the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and methyl group (δ 2.4–2.6 ppm, singlet) on the thiophene ring.
  • ¹³C NMR : The carbonyl carbon appears at δ 165–170 ppm.
    • Validation : Cross-referencing with literature data (e.g., Gewald reaction derivatives ) ensures consistency. Discrepancies in splitting patterns may indicate impurities or isomerization.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) and X-ray crystallography resolve ambiguities in the structural assignment of this compound?

  • Methodology :

  • DFT Studies : Optimize the molecular geometry using software like Gaussian or ORCA. Calculate NMR chemical shifts (e.g., GIAO method) and compare with experimental data to validate the structure .
  • X-ray Crystallography : Use SHELXL for refinement. Key parameters include R-factors (<5%) and anisotropic displacement ellipsoids for heavy atoms. WinGX/ORTEP can visualize thermal motion and confirm the absence of disorder.
    • Case Study : A related thiophene derivative showed a 0.01 Å deviation between DFT-calculated and crystallographic bond lengths, confirming structural accuracy .

Q. How should researchers address contradictions in reported synthetic yields or spectral data across literature sources?

  • Methodology :

  • Systematic Replication : Reproduce reported procedures with strict control of variables (e.g., solvent purity, reaction atmosphere).
  • Sensitivity Analysis : Vary parameters (temperature, catalyst loading) to identify critical factors. For example, SOCl₂ vs. PCl₅ as chlorinating agents may yield differing byproducts .
  • Advanced Characterization : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to detect trace impurities or regioisomers.
    • Data Analysis : Tabulate comparative results (e.g., yield vs. solvent polarity) to identify optimal conditions.

Q. What strategies are recommended for stabilizing this compound during storage and handling?

  • Methodology :

  • Storage : Under inert atmosphere (Ar/N₂) at –20°C in sealed, amber vials to prevent hydrolysis.
  • Stability Testing : Monitor degradation via periodic ¹H NMR; hydrolysis produces carboxylic acid (δ 10–12 ppm broad signal for -COOH).
  • Derivatization : Convert to stable derivatives (e.g., amides) for long-term storage, then regenerate the acyl chloride as needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-5-methylthiophene-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Ethyl-5-methylthiophene-3-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.